Bismuth Subcitrate Potassium

Antimicrobial susceptibility H. pylori MIC

Sourcing Bismuth Subcitrate Potassium (BSK) for H. pylori eradication R&D or generic quadruple therapy formulation? As the precise bismuth API in the FDA-approved fixed-dose combination Pylera®, BSK offers regulatory and therapeutic advantages that Bismuth Subsalicylate (BSS) cannot match. BSS releases salicylic acid, introducing COX-inhibitory activity detrimental to gastric mucosal healing. In contrast, BSK's unique pH-dependent colloidal behavior—soluble at neutral pH, precipitating as a protective gel in gastric acid—drives superior targeted delivery. Ensure your research or ANDA development program relies only on the compound with the validated clinical eradication rate of 93.1%. Stock this critical antibiotic reference standard (MIC 1-8 μg/mL against H. pylori clinical isolates) for your antimicrobial susceptibility assays and mucoadhesive formulation design.

Molecular Formula C12H8BiK5O14
Molecular Weight 780.65 g/mol
CAS No. 880149-29-1
Cat. No. B1139287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBismuth Subcitrate Potassium
CAS880149-29-1
SynonymsNA
Molecular FormulaC12H8BiK5O14
Molecular Weight780.65 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[Bi+3]
InChIInChI=1S/2C6H7O7.Bi.5K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h2*1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;;/q2*-1;+3;5*+1/p-6
InChIKeyYDDTTXDPCSCLKY-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Bismuth Subcitrate Potassium (CAS 880149-29-1) for H. pylori Research and Formulation


Bismuth Subcitrate Potassium (BSK, CAS 880149-29-1) is a complex bismuth salt of citric acid, characterized as a water-soluble colloid-forming compound [1]. It is a key active pharmaceutical ingredient (API) in the FDA-approved fixed-dose combination product Pylera®, where it is combined with metronidazole and tetracycline for the eradication of Helicobacter pylori [1][2]. Its molecular formula is C12H10BiK5O14, with a molecular weight of 782.67 g/mol [1]. BSK exhibits pH-dependent solubility and colloidal behavior, distinguishing it from other bismuth salts .

Why Bismuth Subcitrate Potassium (BSK) Cannot Be Replaced with Other Bismuth Salts


Interchangeability among bismuth salts is not scientifically justified due to fundamental differences in their physicochemical and pharmacological properties. Bismuth Subcitrate Potassium (BSK) and Bismuth Subsalicylate (BSS) exhibit distinct pH-dependent solubility profiles [1]. BSS undergoes hydrolysis to release salicylic acid, which introduces cyclooxygenase (COX) inhibitory activity that is absent in BSK [1]. This mechanism is theoretically detrimental to gastric mucosal healing, though clinical data remain limited [1]. Consequently, BSK is specifically approved in combination regimens for H. pylori eradication, while BSS is primarily indicated as an antidiarrheal and antacid [2]. Direct substitution can lead to altered drug release, compromised efficacy, and regulatory non-compliance.

Quantitative Differentiation of Bismuth Subcitrate Potassium from Bismuth Subsalicylate


Direct MIC Comparison Against H. pylori Clinical Isolates: BSK vs. BSS

In a head-to-head comparison against 30 clinical isolates of H. pylori, Bismuth Subcitrate Potassium (BSK) exhibited a 2-fold to 4-fold lower MIC range (1-8 μg/mL) compared to Bismuth Subsalicylate (BSS; 4-32 μg/mL). Median MIC values were 4 μg/mL for BSK versus 8 μg/mL for BSS [1]. This indicates superior in vitro potency of BSK.

Antimicrobial susceptibility H. pylori MIC

pH-Dependent Solubility Profile: BSK vs. BSS

Bismuth Subcitrate Potassium (BSK) demonstrates a pronounced pH-dependent solubility. At pH 7 (neutral), BSK is highly soluble (>70 mg/mL), but its solubility decreases dramatically to approximately 1 mg/mL at pH 3 (gastric acid) . This is a critical property that governs its colloidal formation and gastric mucosal adhesion. In contrast, Bismuth Subsalicylate (BSS) is practically insoluble in water and its solubility is less sharply dependent on pH [1].

Solubility Formulation Bioavailability

Evidence for Superior H. pylori Eradication with BSK-Containing Quadruple Therapy vs. Triple Therapy

A randomized, phase 3 non-inferiority trial compared a BSK-containing quadruple therapy (OBMT: omeprazole + BSK/metronidazole/tetracycline) against standard triple therapy (OAC: omeprazole + amoxicillin + clarithromycin). In the per-protocol analysis, the eradication rate for the BSK-based quadruple therapy was 93.1% (95% CI: 89.3-95.8) compared to 69.7% (95% CI: 64.7-74.4) for triple therapy, demonstrating a 23.4% absolute increase in eradication [1]. A 2024 meta-analysis further confirmed that bismuth-containing regimens, including those with BSK, significantly improve eradication odds (Odds Ratio = 2.05, 95% CI 1.58-2.68) [2].

H. pylori eradication Quadruple therapy Clinical trial

Comparative Pharmacopeial Purity Standard: BSK vs. Unspecified Bismuth Potassium Citrate

While no monograph for BSK exists in major pharmacopeias, its quality is controlled by proprietary manufacturer specifications or internal standards. The commonly cited related compound 'Bismuth Potassium Citrate' (often used as a reference standard) has a defined purity range per Chinese pharmacopeia (ChP) for its dried form: it should contain 35.0-38.5% Bismuth (Bi) and 38.0-47.0% Citric Acid (C3H8O7) [1]. BSK products are commercially available with a guaranteed purity of >99% . These assay-based specifications are critical for ensuring consistent stoichiometry and performance in complex formulations.

Quality control Pharmacopeia Assay

Human Pharmacokinetic Profile of BSK: Low Systemic Absorption and Extended Half-Life

Oral administration of Bismuth Subcitrate Potassium (BSK) results in minimal systemic absorption, with plasma protein binding exceeding 90% for the absorbed fraction [1]. The elimination half-life of bismuth is notably long, approximately 5 days in blood and up to 20.7 days in plasma, indicating tissue accumulation and slow clearance [1][2]. Peak plasma concentrations after a single dose are low, ranging from 5.5-57.5 μg/L (mean 24.7 μg/L) [2]. This contrasts with Bismuth Subsalicylate (BSS), from which salicylate is well-absorbed (peak plasma concentrations of 20-60 μg/mL) and has a much shorter half-life of 2-4 hours [3].

Pharmacokinetics Bioavailability ADME

Synthesis and Stoichiometry: Ensuring Reproducible Complex Formation

The synthesis of Bismuth Subcitrate Potassium (BSK) with a consistent and reproducible colloidal nature is highly dependent on precise reaction stoichiometry. The molar ratio of potassium hydroxide (KOH) to bismuth citrate (Bi(C6H5O7)3) must be tightly controlled, ideally between 1.0 and 1.5 [1]. Deviations from this ratio result in products with different bismuth-citrate complexes and varying solubility and colloidal properties [2]. This contrasts with simpler bismuth salts like bismuth subnitrate or subcarbonate, which are produced via direct precipitation and lack the controlled polymeric structure of BSK.

Synthesis Stoichiometry Process chemistry

Validated Application Scenarios for Bismuth Subcitrate Potassium in Research and Development


Reference Standard for H. pylori Antibiotic Susceptibility Testing

Bismuth Subcitrate Potassium (BSK) should be used as a reference compound in antimicrobial susceptibility assays for Helicobacter pylori. Its well-characterized MIC range of 1-8 μg/mL against clinical isolates makes it an ideal positive control for in vitro studies evaluating new anti-H. pylori agents or combination therapies . The direct comparative data against BSS (MIC 4-32 μg/mL) provides a robust benchmark for potency .

Formulation Development of pH-Responsive Gastroretentive Drug Delivery Systems

BSK is uniquely suited for designing pH-responsive, mucoadhesive drug delivery systems. Its solubility profile (>70 mg/mL at pH 7, ~1 mg/mL at pH 3) allows for initial dissolution in the oral cavity or esophagus, followed by rapid precipitation and gel formation upon contact with gastric acid . This property can be exploited to create novel formulations that target drug release to specific regions of the upper GI tract.

Active Pharmaceutical Ingredient (API) for Quadruple H. pylori Eradication Therapies

As the bismuth component in FDA-approved fixed-dose combinations (e.g., Pylera®), BSK is the API of choice for developing generic versions of bismuth-based quadruple therapy for H. pylori eradication . The compelling clinical evidence of a 93.1% eradication rate in a phase 3 trial [1] provides a strong therapeutic rationale for its use over other bismuth salts in this specific indication.

Investigating Colloidal Bismuth Mechanisms for Mucosal Protection

BSK serves as a critical research tool for studying the molecular mechanisms of gastric mucosal protection. Its ability to form a colloidal precipitate at low pH is central to its mode of action . Researchers can use BSK to investigate its effects on prostaglandin synthesis, mucus and bicarbonate secretion, and its direct binding to and inhibition of H. pylori virulence factors, leveraging its known purity and chemical composition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bismuth Subcitrate Potassium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.